molecular formula C11H10BrN3O2 B11378406 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

Cat. No.: B11378406
M. Wt: 296.12 g/mol
InChI Key: RGNFWUAAIMNNBF-UHFFFAOYSA-N
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Description

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse applications in medicinal chemistry. This compound features a bromine atom attached to the benzene ring and an oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of these functional groups makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can be achieved through a multi-step process involving the formation of the oxadiazole ring and subsequent bromination. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the formation of the oxadiazole ring without the need for protective groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the use of high-purity reagents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both the bromine atom and the oxadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10BrN3O2

Molecular Weight

296.12 g/mol

IUPAC Name

4-bromo-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C11H10BrN3O2/c1-2-9-10(15-17-14-9)13-11(16)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

RGNFWUAAIMNNBF-UHFFFAOYSA-N

Canonical SMILES

CCC1=NON=C1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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